5-Methyl-2-phenylpyridine
Description
Overview of Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine and its derivatives are fundamental heterocyclic compounds that have been a cornerstone of organic chemistry for many years. rsc.org Structurally similar to benzene (B151609), a pyridine molecule features a six-membered ring where a nitrogen atom replaces one of the carbon-hydrogen groups. brieflands.com This substitution has profound effects on the molecule's physical and chemical properties, making pyridine derivatives a versatile class of compounds with wide-ranging applications. rsc.orgbrieflands.com
In the realm of chemical sciences, pyridine derivatives are recognized for their diverse applications, which stem from their unique electronic structure. rsc.org The nitrogen atom in the pyridine ring is a key feature, providing a site for coordination with metal ions and participation in various chemical reactions. rsc.org Pyridine derivatives are extensively used as ligands in coordination chemistry and organometallic chemistry, forming stable complexes with a wide array of metals. rsc.org These complexes are instrumental in catalysis, finding use in numerous organic transformations. brieflands.com
Furthermore, the pyridine scaffold is a crucial building block in the synthesis of a multitude of functional materials and biologically active molecules. rsc.orgchemicalbook.com In materials science, pyridine derivatives are integral to the development of polymers, dyes, and nanoparticles. rsc.org Their electronic properties also make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ontosight.ai In the field of medicinal chemistry, the pyridine ring is a common feature in many pharmaceuticals, contributing to their therapeutic effects. brieflands.comnih.gov The versatility of pyridine derivatives also extends to agriculture, where they are found in various pesticides. rsc.org
The reactivity of the pyridine ring allows for various substitution patterns, leading to a vast library of derivatives with tailored properties. While susceptible to substitution reactions like other aromatic compounds, the presence of the electron-withdrawing nitrogen atom generally makes the ring more reactive towards nucleophiles, particularly at the 2- and 4-positions. chemicalbook.com This reactivity provides chemists with a powerful tool for designing and synthesizing novel compounds with specific functionalities.
Significance of 5-Methyl-2-phenylpyridine (B1294863) in Contemporary Research Contexts
This compound is an organic compound that belongs to the pyridine family, distinguished by a pyridine ring substituted with a methyl group and a phenyl group. researchgate.net This specific substitution pattern endows the molecule with unique chemical properties that have made it a subject of interest in various contemporary research fields, including materials science and catalysis. ontosight.airesearchgate.net
In the field of materials science, this compound has gained attention for its role in the development of advanced materials, particularly for electronic applications. ontosight.ai It is utilized as a building block in the synthesis of organic light-emitting diodes (OLEDs), which are becoming increasingly prevalent in display and lighting technologies. ontosight.ai The compound serves as a ligand in the formation of iridium(III) complexes, which are highly effective phosphorescent emitters in OLED devices. nih.govresearchgate.net The incorporation of the this compound ligand can influence the photophysical and electroluminescent properties of the resulting iridium complex, affecting factors such as emission color and efficiency. researchgate.net
Research in catalysis has also explored the utility of this compound. For instance, it has been synthesized through vapor-phase cyclization reactions using various zeolite catalysts. rsc.org Studies have investigated the influence of different catalysts and reaction conditions on the yield and selectivity of this compound, highlighting its importance as a target molecule in the development of efficient catalytic processes. rsc.orgresearchgate.net The synthesis of this compound from readily available starting materials like acetophenone (B1666503), propionaldehyde (B47417), and formaldehyde (B43269) demonstrates a pathway to valuable chemical intermediates. rsc.org
Furthermore, derivatives of this compound are being investigated in the context of creating novel compounds with specific functionalities. For example, it has been used as a precursor in the synthesis of more complex molecules with potential applications in various areas of chemical research. researchgate.net The strategic placement of the methyl and phenyl groups on the pyridine ring provides a scaffold that can be further modified to create a diverse range of derivatives with tailored properties.
Below are some key data points related to the synthesis and properties of this compound and its derivatives found in academic research:
Table 1: Synthesis of this compound over Zeolite Catalysts
| Catalyst | Acetophenone Conversion (%) | Yield of this compound (%) |
| HZSM-5 | 70.4 | 12.0 |
| Hβ | 96.5 | 14.5 |
| HY | 92.0 | 25.0 |
| 3 wt% CoHY | - | Max Yield |
| Data from a study on the vapor-phase cyclization of acetophenone, propionaldehyde, formaldehyde, and ammonia (B1221849) at 400 °C. rsc.orgresearchgate.net |
Table 2: Spectroscopic Data for a this compound Derivative
| Spectroscopic Technique | Observed Data |
| IR (ῡ/cm⁻¹) | 3351 (OH), 3291 (NH), 1620 (C=N), 1552, 1470 (C=C Ar) |
| ¹H NMR (400 MHz, CDCl₃, TMS) | δH 2.2 (3H, s, CH₃), 4.1 (1H, bs, NH), 5.2 (1H, s, CH), 6.5-8.2 (12H, m, aromatic and heteroaryl) |
| ¹³C NMR (400 MHz, CDCl₃, TMS) | δC 20.2, 59.5, 106.9, 116.1, 117.3, 119.5, 122.7, 123.9, 126.1, 128, 129.3, 130.3, 138, 140.1, 147.5, 156.8, 159 |
| Data for 5-methyl-2-(phenyl(pyridin-2-ylamino)methyl)phenol. brieflands.com |
Table 3: Properties of this compound
| Property | Value |
| CAS Number | 27012-22-2 |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| Boiling Point | 166°C/16mmHg |
| UV max (EtOH) | 275 nm |
| Data from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPQYYLLRBVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949783 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | EPA DSSTox | |
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Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27012-22-2, 64828-54-2 | |
| Record name | 5-Methyl-2-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27012-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methyl-2-phenylpyridine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, methylphenyl- | |
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| Record name | 5-Methyl-2-phenylpyridine | |
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| Record name | 5-methyl-2-phenylpyridine | |
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Synthetic Methodologies for 5 Methyl 2 Phenylpyridine and Its Derivatives
Vapor-Phase Cyclization Approaches
Vapor-phase cyclization represents a direct and efficient method for the one-step synthesis of 5-methyl-2-phenylpyridine (B1294863) from simple acyclic precursors. This heterogeneous catalytic process is particularly noted for its use of solid acid catalysts, such as molecular sieves, which facilitate the complex multi-step reaction cascade.
The catalytic activity of various zeolites in the vapor-phase synthesis of this compound has been systematically investigated. Zeolites such as HZSM-5, Hβ, and HY have been employed, demonstrating that the catalyst's structural properties, particularly pore size and acidity, are crucial for reaction efficiency. mdpi.comresearchgate.net The cyclization activity follows the order HY > Hβ > HZSM-5. mdpi.comresearchgate.net The superior performance of the large-pore HY zeolite is attributed to its ability to accommodate the reactants and, more importantly, facilitate the diffusion of the bulky this compound product, thereby minimizing steric constraints and preventing pore blockage. researchgate.net In contrast, the medium-pore HZSM-5 shows lower yields, likely due to diffusion limitations. researchgate.net
| Catalyst | Acetophenone (B1666503) Conversion (%) | Yield of this compound (%) |
|---|---|---|
| HZSM-5 | 85.0 | 23.6 |
| Hβ | 87.0 | 29.1 |
| HY | 99.8 | 37.9 |
| SiO₂-Al₂O₃ | 96.4 | 25.4 |
Reaction Conditions: Temperature = 400 °C, WHSV = 0.5 h⁻¹. researchgate.net
The synthesis is achieved through the vapor-phase reaction of a mixture of carbonyl compounds and ammonia (B1221849). mdpi.comresearchgate.net Specifically, acetophenone, propionaldehyde (B47417), and formaldehyde (B43269) serve as the carbon-skeleton precursors, while ammonia acts as the nitrogen source for the pyridine (B92270) ring. mdpi.comresearchgate.net The reaction is typically conducted at elevated temperatures, with studies focusing on a standard temperature of 400 °C and a weight hour space velocity (WHSV) of 0.5 h⁻¹. mdpi.comresearchgate.net
The formation of this compound over zeolite catalysts is a multi-step process. A plausible reaction mechanism involves the initial formation of imines from the reaction of acetophenone and propionaldehyde with ammonia. researchgate.net Subsequently, two molecules of the resulting imines react with formaldehyde, leading to a cascade of cyclization and dehydrogenation steps that culminate in the formation of the this compound ring. researchgate.net The reaction also yields several by-products, including other substituted phenylpyridines, pyridine, picolines, and lutidines, which are formed from the reactions of propionaldehyde, formaldehyde, and ammonia. researchgate.net
Modification of the zeolite catalyst can significantly enhance the yield of the desired product. For instance, modifying the HY zeolite with a metal ion has been shown to improve catalytic performance. mdpi.com Specifically, the introduction of cobalt into the HY zeolite structure (CoHY) can lead to a higher yield of this compound. mdpi.com The maximum yield was achieved over a 3 wt% CoHY zeolite catalyst, indicating that the presence of the metal ion favorably influences the reaction pathway, potentially by altering the catalyst's acidic and electronic properties. mdpi.com
The yield of this compound is sensitive to various reaction parameters, the optimization of which is critical for maximizing efficiency. Studies have explored the influence of temperature, the molar ratio of the reactants in the feed, and the weight hour space velocity (WHSV). mdpi.comresearchgate.net The optimal temperature for the reaction over CoHY zeolite was found to be 400 °C. mdpi.com Adjusting the feed molar ratio of the carbonyl precursors and ammonia, as well as the WHSV, which dictates the contact time of the reactants with the catalyst, are key levers for optimizing the synthesis and minimizing the formation of unwanted by-products. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative for the synthesis of this compound and its derivatives. These methods are fundamental in modern organic synthesis for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki-Miyaura and Stille couplings are particularly relevant for constructing the biaryl linkage between the pyridine and phenyl rings. mdpi.comwikipedia.org
This approach typically involves coupling a halogenated or otherwise activated pyridine derivative with a phenyl-containing organometallic reagent, or vice versa. For instance, the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, couples an organoboron reagent with an organic halide. mdpi.com This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. mdpi.comnih.gov
A practical example is the synthesis of 5-aryl-2-methylpyridine derivatives, which are structurally analogous to this compound. In one reported synthesis, 5-bromo-2-methylpyridin-3-amine (B1289001) is coupled with various arylboronic acids using a palladium catalyst. mdpi.com
| Pyridine Precursor | Coupling Partner | Catalyst | Base | Solvent | Temperature | Product Class |
|---|---|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | 5-aryl-2-methylpyridin-3-amine |
This table illustrates a representative Suzuki coupling reaction for a derivative closely related to the target compound. mdpi.com
The Stille reaction offers another route, coupling an organotin compound with an organic halide. wikipedia.orglibretexts.org While effective and tolerant of many functional groups, the toxicity of organostannane reagents is a significant drawback. wikipedia.orgthermofisher.com The general principle involves the palladium-catalyzed reaction of a precursor like 2-halo-5-methylpyridine with a phenylstannane, or 5-methyl-2-stannylpyridine with a halobenzene, to form the desired this compound.
Suzuki-Miyaura Cross-Coupling for 2-Phenylpyridine (B120327) Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including the 2-phenylpyridine scaffold. This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide with an aryl- or heteroarylboronic acid. For the synthesis of 2-phenylpyridine derivatives, this involves reacting a substituted 2-halopyridine with a phenylboronic acid or vice versa.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. Palladium(II) complexes with monodentate ligands derived from 2-phenylpyridine derivatives have been shown to be effective catalysts. researchgate.netresearchgate.net For instance, a square planar palladium complex, trans-[(2-mesitylpy)2PdCl2)], demonstrates high efficiency in promoting Suzuki-Miyaura cross-coupling in aqueous solvents under aerobic conditions. researchgate.netresearchgate.net The use of bulky phosphine (B1218219) ligands, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), has also been found to be optimal for certain methodologies. claremont.edu
Recent advancements have led to the development of novel heterodinuclear Pd-Ln (Lanthanide) hybrid networks that serve as stable and efficient catalysts for Suzuki-Miyaura reactions under mild conditions, often in protic solvents. mdpi.comnih.gov These catalysts highlight the ongoing innovation in designing robust systems for C-C bond formation. mdpi.comnih.gov
Table 1: Examples of Suzuki-Miyaura Reaction Conditions for 2-Arylpyridine Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(dppf)Cl2 | dppf | - | Water/Oxygen | 65-100 | 5-89 |
| Pd(OAc)2 | RuPhos | - | Not Specified | Not Specified | Modest to Good |
| Pd-bpydc-Nd | bpydc | K2CO3 | Methanol | 30-60 | Varies |
Negishi Coupling Method for Methyl-2,2'-bipyridines as Analogues
The Negishi cross-coupling reaction provides a powerful and high-yielding method for preparing bipyridines, which are structural analogues of phenylpyridines. orgsyn.orgorgsyn.org This palladium-catalyzed reaction couples an organozinc compound with an organic halide. The synthesis of methyl-2,2'-bipyridines, such as 5-methyl-2,2'-bipyridine, showcases the utility of this method. orgsyn.orgorgsyn.orgacs.orgchemsrc.comlookchem.com
The key steps involve the formation of a pyridyl zinc halide, which can be achieved either through transmetallation with pyridyl lithium or by the direct reaction of a pyridyl halide with activated zinc. orgsyn.orgorgsyn.org This organozinc reagent is then coupled with a suitable partner, typically a 2-halopyridine. orgsyn.orgorgsyn.org The reaction demonstrates good tolerance for various functional groups and proceeds under mild conditions. orgsyn.orgorgsyn.org While aromatic iodides are generally more reactive, bromides are most commonly used as coupling partners. orgsyn.org
Table 2: Key Features of Negishi Coupling for Bipyridine Synthesis
| Feature | Description |
|---|---|
| Reactants | Pyridyl zinc halides and pyridyl halides (or triflates). orgsyn.orgorgsyn.org |
| Catalyst | Palladium(0), e.g., Pd(PPh3)4. orgsyn.org |
| Conditions | Mild, typically in THF under reflux. orgsyn.org |
| Advantages | High yield, good functional group tolerance, relatively low cost. orgsyn.orgorgsyn.org |
| Selectivity | Allows for selective coupling at the 2-halo site in dihalo-substituted pyridines. orgsyn.org |
C-H Activation Reactions of 2-Phenylpyridines
Transition metal-catalyzed carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical tool for organic synthesis. rsc.org For 2-phenylpyridine and its derivatives, palladium-catalyzed C-H activation is particularly prominent, offering a direct route to functionalize the ortho-position of the phenyl ring. rsc.orgresearchgate.netrsc.org The nitrogen atom of the pyridine ring acts as an endogenous directing group, positioning the metal catalyst in close proximity to the ortho C-H bond, which facilitates its cleavage and subsequent functionalization. researchgate.net
This strategy avoids the need for pre-functionalized starting materials, which is a major advantage over traditional cross-coupling methods. nih.gov A wide array of functional groups can be introduced at the ortho-position, including aryl, alkyl, acyl, and chloro groups. rsc.orgrsc.org The reaction mechanism often involves the formation of a cyclopalladated intermediate, which is a key species in the catalytic cycle. rsc.orgrsc.org
Ligand-Directed C-H Arylation with Diaryliodonium Salts
A significant advancement in C-H activation is the use of diaryliodonium salts as arylating agents. nih.govacs.org These hypervalent iodine(III) reagents are highly effective for the palladium-catalyzed, pyridine-directed C-H arylation of 2-phenylpyridine scaffolds. nih.govacs.org This transformation allows for the synthesis of a variety of biaryl products, transferring electronically and sterically diverse aryl groups in high yields. nih.govacs.org The reaction typically proceeds under relatively mild conditions and shows broad substrate scope. nih.govacs.org
Mechanistic Studies: Kinetic Order and Rate-Determining Steps
Detailed mechanistic investigations have been conducted to understand the intricacies of the Pd-catalyzed C-H arylation with diaryliodonium salts. nih.govacs.org Studies on the reaction between 3-methyl-2-phenylpyridine (B78825) and [Mes–I–Ph]BF4 have established the kinetic order for each component. nih.govacs.org These investigations provide strong evidence that the turnover-limiting step of the catalytic cycle is the oxidation of a dimeric Pd(II) palladacycle intermediate by the diaryliodonium salt. nih.govacs.orgscispace.comresearchgate.net A Hammett study revealed a ρ value of +1.7, indicating that the reaction is significantly accelerated by electron-withdrawing groups on the arylating iodine(III) reagent. nih.gov
Table 3: Kinetic Data for Pd-Catalyzed C-H Arylation
| Parameter | Finding | Implication |
|---|---|---|
| Reaction Order in Catalyst | First Order | The catalyst is directly involved in the rate-determining step. nih.gov |
| Reaction Order in Substrate | Zero Order | C-H activation occurs prior to the rate-limiting step. nih.gov |
| Reaction Order in Oxidant | First Order | The diaryliodonium salt is involved in the turnover-limiting step. nih.govacs.org |
| Turnover-Limiting Step | Oxidation of [Pd(N∼C)(OAc)]2 by [Mes–I–Ph]BF4 | Implicates a high oxidation state Pd species as a key intermediate. nih.govacs.orgscispace.com |
Role of Palladium Intermediates (e.g., Pd(IV) species)
The proposed catalytic cycle for this C-H arylation involves several key palladium intermediates. rsc.orgnih.gov The cycle is generally initiated by the pyridine-directed C-H activation to form a stable palladacycle intermediate (a Pd(II) species). rsc.orgnih.gov This palladacycle then undergoes oxidation by the diaryliodonium salt. nih.gov This oxidation is the rate-determining step and is proposed to generate a high-valent palladium species, potentially a Pd(IV) intermediate. rsc.orgnih.gov Some studies suggest the formation of a bimetallic high oxidation state Pd species as a key catalytic intermediate. nih.govacs.orgscispace.com The final step is a C-C bond-forming reductive elimination from the Pd(IV) center, which releases the arylated product and regenerates the active Pd(II) catalyst. rsc.orgnih.gov
Regioselectivity and Substrate Scope in C-H Arylation
The pyridine-directed C-H arylation exhibits excellent regioselectivity, almost exclusively functionalizing the ortho-C-H bond of the phenyl ring in 2-phenylpyridine. rsc.org This high selectivity is a direct consequence of the formation of the stable five-membered palladacycle intermediate. researchgate.net
The substrate scope of the reaction is broad. nih.govacs.org A wide variety of aryl groups can be transferred from the diaryliodonium salt, including those with both electron-donating and electron-withdrawing substituents. nih.govacs.org The reaction also shows high tolerance for various functional groups on the 2-phenylpyridine scaffold. rsc.org For example, substrates bearing electron-donating groups on the aryl ring react smoothly to give excellent yields. rsc.org Even bromo-substituted 2-phenylpyridine can participate effectively, leading to good yields of the arylated product. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Phenylpyridine |
| 3-Methyl-2-phenylpyridine |
| 4-nitro-2-phenylpyridine |
| 5-Methyl-2,2'-bipyridine |
| Phenylboronic acid |
| 2-halopyridine |
| Pyridyl zinc halide |
| Diaryliodonium salts |
| [Mes–I–Ph]BF4 |
| RuPhos |
| dppf |
Chelation-Assisted Electrophilic Metalation
Chelation-assisted electrophilic metalation has emerged as a powerful strategy for the C-H functionalization of 2-phenylpyridine and its derivatives. This approach utilizes a directing group, in this case, the nitrogen atom of the pyridine ring, to guide a metal catalyst to a specific C-H bond, typically at the ortho-position of the phenyl ring, facilitating its cleavage and subsequent functionalization. While much of the research has focused on the parent 2-phenylpyridine, the principles are directly applicable to its derivatives, including this compound.
The mechanism generally involves the coordination of the pyridine nitrogen to a metal center, forming a cyclometalated intermediate. This pre-coordination brings the metal catalyst in close proximity to the ortho-C-H bond of the phenyl ring, leading to its activation. Various transition metals, including rhodium, palladium, ruthenium, and copper, have been employed in these transformations.
For instance, rhodium catalysts, such as [Cp*RhCl2]2, have been shown to react with 2-phenylpyridine derivatives in the presence of a carboxylate co-catalyst. The carboxylate assists in the deprotonation of the C-H bond in a concerted metalation-deprotonation step. The regioselectivity of this C-H activation is highly sensitive to steric hindrance. In the case of this compound, the methyl group is positioned away from the site of metalation and is not expected to significantly hinder the ortho-metalation of the phenyl ring.
Palladium catalysis is also widely used for chelation-assisted C-H functionalization. The reaction of 2-phenylpyridine with palladium(II) acetate (B1210297) forms a dimeric palladacycle, which can then react with various coupling partners. This strategy has been successfully applied to arylation, acylation, and other C-C and C-heteroatom bond-forming reactions.
Ruthenium catalysts have also been explored. For example, (arene)ruthenium(II) complexes can catalyze the meta-sulfonation of 2-phenylpyridines. This outcome is notable as it demonstrates that the regioselectivity of C-H functionalization can be tuned by the choice of metal and reaction conditions, offering routes to derivatives that are not accessible through traditional electrophilic aromatic substitution.
Table 1: Metals and General Scope in Chelation-Assisted Functionalization of 2-Phenylpyridine Scaffolds
| Metal Catalyst | Typical Reaction | Functional Group Introduced | Reference |
| Rhodium | C-H Activation/Annulation | Alkenes, Alkynes, etc. | wikipedia.org |
| Palladium | C-H Arylation/Acylation | Aryl groups, Acyl groups | researchgate.net |
| Ruthenium | C-H Sulfonation | Sulfonyl groups | nih.gov |
| Copper | C-H Cyanation/Thiocyanation | Cyano groups, Thio-containing groups | researchgate.netrsc.orgnih.gov |
Trifluoromethylthiolation and Cyanoation Reactions
The introduction of trifluoromethylthio (SCF3) and cyano (CN) groups into the 2-phenylpyridine scaffold, including by extension this compound, can significantly alter the compound's electronic and biological properties. Chelation-assistance is a key strategy for the selective installation of these functional groups at the ortho-position of the phenyl ring.
Trifluoromethylthiolation:
Palladium catalysis has been successfully employed for the directed C-H trifluoromethylthiolation of 2-phenylpyridine. The reaction typically involves a palladium(II) catalyst, a trifluoromethylthiolating agent (e.g., N-trifluoromethylthiosaccharin), and an oxidant. The proposed mechanism initiates with the chelation-assisted C-H activation of 2-phenylpyridine by the palladium catalyst to form a palladacycle. This intermediate then undergoes oxidative addition with the trifluoromethylthiolating agent to form a Pd(IV) species. Subsequent reductive elimination affords the desired ortho-trifluoromethylthiolated product and regenerates the active palladium catalyst.
Cyanoation:
Similarly, palladium-catalyzed C-H cyanation of 2-phenylpyridine provides a direct route to 2-(pyridin-2-yl)benzonitrile derivatives. A variety of cyanating agents can be used, including copper(I) cyanide and benzyl (B1604629) cyanide. The mechanism is thought to proceed through a similar chelation-directed C-H activation pathway to form a cyclopalladated intermediate. This intermediate then reacts with the cyanating agent to deliver the cyano group to the ortho-position of the phenyl ring. researchgate.netresearchgate.net
Copper-catalyzed C-H cyanation has also been investigated. Density functional theory (DFT) studies on the mechanism of CuBr-catalyzed cyanation of 2-phenylpyridine with benzyl nitrile suggest a pathway involving the coordination of both the cyanide ion and the pyridine nitrogen to the copper center, followed by addition and subsequent oxidative dehydrogenation to yield the final product. nih.gov
Table 2: Reagents and Conditions for Trifluoromethylthiolation and Cyanoation of 2-Phenylpyridine
| Reaction | Catalyst | Reagent | Typical Conditions | Reference |
| Trifluoromethylthiolation | Pd(OAc)2 | N-Trifluoromethylthiosaccharin | Oxidant, high temperature | researchgate.net |
| Cyanation | Pd(OAc)2 | CuCN or Benzyl Cyanide | High temperature | researchgate.netresearchgate.net |
| Cyanation | CuBr | Benzyl Cyanide | O2, high temperature | nih.gov |
Other Catalytic and Cyclization Routes
Beyond the functionalization of a pre-existing 2-phenylpyridine core, several methods have been developed for the de novo synthesis of the this compound skeleton. These routes often involve catalytic process and cyclization reactions.
Copper-Catalyzed Aerobic Reactions for 2-Arylpyridines
Copper catalysis offers an economical and environmentally friendly approach for the synthesis of 2-arylpyridines. One such method involves the reaction of acetophenones with 1,3-diaminopropane (B46017) in the presence of a copper catalyst under an aerobic atmosphere. This transformation provides direct access to 2-arylpyridines in good yields and tolerates a range of electronically diverse acetophenones. For the synthesis of this compound, 4'-methylacetophenone (B140295) would be the corresponding starting material. The reaction likely proceeds through a series of condensation and oxidation steps, with molecular oxygen serving as the terminal oxidant.
Electrophilic Cyclization Strategies
Vapor-phase cyclization represents an effective electrophilic cyclization strategy for the synthesis of this compound. This method involves the reaction of acetophenone, propionaldehyde, formaldehyde, and ammonia over a solid acid catalyst, such as a zeolite (e.g., HZSM-5, Hβ, HY). drugfuture.comrsc.org The reaction is typically carried out at high temperatures. The catalytic activity of the zeolites follows the order HY > Hβ > HZSM-5. Further modification of the catalyst with a metal ion, such as cobalt, can enhance the yield of the desired product. drugfuture.comrsc.org This one-pot synthesis is a powerful example of how readily available starting materials can be converted into a more complex heterocyclic structure.
Kröhnke Pyridine Synthesis and its Adaptations
The Kröhnke pyridine synthesis is a classic and versatile method for the preparation of substituted pyridines. The general strategy involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. The reaction proceeds via a Michael addition, followed by cyclization and aromatization to afford the pyridine ring.
For the synthesis of this compound, one possible adaptation of the Kröhnke synthesis would involve the reaction of the pyridinium (B92312) salt of acetophenone with an appropriate α,β-unsaturated carbonyl compound that would provide the methyl group at the 5-position of the resulting pyridine ring. The broad scope of the Kröhnke synthesis allows for the use of a wide variety of substituents on both reactants, making it a highly adaptable method for generating a library of substituted pyridines.
Solvent-Free Aminoalkylation for Related Pyridine Derivatives
While not a direct synthesis of the this compound core, solvent-free aminoalkylation reactions of related pyridine derivatives highlight the potential for environmentally benign synthetic methodologies. For example, a three-component, one-pot reaction between an aromatic aldehyde, a heteroaryl amine (such as 2-aminopyridine), and a phenol (B47542) can proceed without a solvent to produce N-heteroaryl-arylmethyl phenols. This type of reaction demonstrates the feasibility of forming C-N and C-C bonds in a single, efficient step under solvent-free conditions. While this specific example leads to a different class of compounds, the underlying principles of solvent-free, multi-component reactions could potentially be adapted for the synthesis or functionalization of this compound derivatives.
Reactivity and Reaction Mechanisms of 5 Methyl 2 Phenylpyridine
Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 5-Methyl-2-phenylpyridine (B1294863) is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). This deactivation arises from the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring system. youtube.com Consequently, harsher reaction conditions are typically required for electrophilic substitution to occur.
The substitution pattern is also influenced by the nitrogen atom. In acidic media, the nitrogen is protonated, further increasing the ring's deactivation. Electrophilic attack on the pyridinium (B92312) ion is significantly slower than on the neutral pyridine. The reaction mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the pyridine ring to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This intermediate is resonance-stabilized. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring. masterorganicchemistry.com
For pyridine itself, electrophilic substitution, when it does occur, predominantly yields the meta-substituted product. This is because the intermediates formed from ortho and para attack are significantly destabilized by having a positive charge on the carbon adjacent to the electron-withdrawing nitrogen atom. While no specific studies on the nitration or sulfonation of this compound are readily available, the general principles of electrophilic substitution on pyridines suggest that substitution would occur on the pyridine ring, likely at the position meta to the nitrogen atom. The presence of the methyl and phenyl groups would further influence the regioselectivity, though detailed experimental data is lacking.
Halogenation of pyridines can be achieved through various methods. For instance, 2-phenylpyridine (B120327) can undergo meta-chlorination through a dearomatization-rearomatization strategy. orgsyn.org This involves the formation of a dearomatized pyridine adduct, followed by electrophilic substitution with a halogen source like N-chlorosuccinimide, and subsequent acid-promoted rearomatization to yield the meta-halogenated product. orgsyn.org
Table 1: General Characteristics of Electrophilic Substitution on the Pyridine Ring
| Feature | Description |
| Reactivity | Generally deactivated compared to benzene due to the electron-withdrawing nitrogen atom. |
| Reaction Conditions | Often requires harsher conditions (e.g., higher temperatures, stronger acids) than benzene. |
| Directing Effect | The nitrogen atom directs incoming electrophiles primarily to the meta-position. |
| Mechanism | Proceeds through a two-step mechanism involving the formation of a carbocation intermediate (sigma complex) followed by deprotonation to restore aromaticity. masterorganicchemistry.com |
Reactions Involving the Methyl Group
The methyl group of this compound, being attached to the pyridine ring, exhibits reactivity characteristic of picolines (methylpyridines). wikipedia.org The methyl groups of 2- and 4-picoline are particularly reactive due to the ability of the nitrogen atom to stabilize the negative charge in the conjugate base through resonance.
One of the key reactions of the methyl group is deprotonation to form a picolyl anion. This can be achieved using strong bases like butyllithium. wikipedia.org The resulting organolithium reagent is a potent nucleophile and can participate in various subsequent reactions, such as alkylation. nih.gov
The methyl group can also undergo condensation reactions. For example, 2-picoline can condense with aldehydes like acetaldehyde (B116499) in the presence of a base to form vinylpyridines. wikipedia.org Oxidation of the methyl group is another important transformation. Using strong oxidizing agents like potassium permanganate, the methyl group of 2-picoline can be oxidized to a carboxylic acid, yielding picolinic acid. wikipedia.org While specific studies on this compound are not detailed in the provided search results, the reactivity of its methyl group is expected to be analogous to that of other picolines, allowing for a variety of functionalization reactions at this position.
Table 2: Representative Reactions of the Methyl Group in Picoline Analogs
| Reaction Type | Reagents and Conditions | Product Type |
| Deprotonation | Strong base (e.g., Butyllithium) | Picolyl anion |
| Condensation | Aldehyde (e.g., Acetaldehyde), Base | Vinylpyridine derivative |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | Pyridinecarboxylic acid |
Phenyl Ring Functionalization (e.g., ortho-alkylation, C-H functionalization)
The phenyl ring of this compound is a key site for functionalization, particularly through transition metal-catalyzed C-H activation. rsc.org The pyridine ring acts as a directing group, facilitating the selective functionalization of the ortho C-H bonds of the phenyl ring. researchgate.netrsc.org This chelation-assisted strategy involves the coordination of the pyridine nitrogen to a metal center, forming a metallacycle intermediate that brings the metal catalyst in close proximity to the ortho C-H bond, enabling its cleavage and subsequent functionalization. rsc.orgwikipedia.org
Palladium and rhodium are commonly used catalysts for these transformations. rsc.orgrsc.org Palladium-catalyzed reactions have been extensively developed for the ortho-alkylation, arylation, and acylation of 2-phenylpyridines. rsc.orgrsc.org For instance, the palladium-catalyzed ortho-alkylation of 2-phenylpyridine can be achieved using alkyl iodides. rsc.org The proposed mechanism involves the formation of a palladacycle intermediate, which then reacts with the alkyl halide. rsc.org
Rhodium catalysts are also effective for the regioselective ortho-alkylation of 2-phenylpyridines with terminal alkenes. rsc.org In the case of 3-methyl-2-phenylpyridine (B78825), mono-alkylation occurs exclusively at the ortho position of the phenyl ring, with the methyl group on the pyridine ring providing steric hindrance that prevents double alkylation. rsc.org Computational and experimental studies on the rhodium-catalyzed C-H methylation and alkylation of 2-aryl pyridines with diazoalkanes suggest a mechanism involving initial cyclometalation, followed by ligand exchange with the diazoalkane, nitrogen extrusion to form a carbene complex, and subsequent migratory insertion. nih.gov
The presence of substituents on the 2-phenylpyridine scaffold can influence the efficiency and selectivity of C-H functionalization. For example, in the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridines, the 2-pyridyl group directs the formation of a stable Ru-Caryl σ bond, which in turn directs the electrophilic aromatic substitution to the meta position of the phenyl ring. acs.org
Table 3: Examples of Phenyl Ring Functionalization of 2-Phenylpyridine Analogs
| Reaction Type | Catalyst System | Functionalizing Agent | Product |
| ortho-Alkylation | Rhodium(I) complex | Terminal alkenes | ortho-Alkylated 2-phenylpyridine |
| ortho-Alkylation | Palladium catalyst | Alkyl iodides | ortho-Alkylated 2-phenylpyridine |
| ortho-Methylation/Alkylation | Rhodium catalyst | Diazoalkanes | ortho-Methylated/Alkylated 2-phenylpyridine |
| meta-Sulfonation | (Arene)ruthenium(II) complex | Sulfonyl chlorides | meta-Sulfonated 2-phenylpyridine |
Denitrogenation and Ring-Contraction Mechanisms in Related N-Heterocycles
The cleavage of C-N bonds and the removal of nitrogen from N-heterocycles, known as hydrodenitrogenation (HDN), is a crucial process in petroleum refining. nih.gov Studies on model compounds like pyridine and its derivatives provide insights into the mechanisms of these transformations.
Titanium complexes have been shown to mediate the denitrogenation of pyridines and picolines under mild conditions. illinois.edu For example, a transient titanium alkylidyne intermediate can react with pyridine or picolines, leading to the ring-opening of the heterocycle via metathesis of the aromatic N=C bond across the Ti≡C linkage. illinois.edu This results in the formation of metallaazabicycles. illinois.edu Subsequent treatment with silyl (B83357) chlorides can then effect the complete removal of the nitrogen atom, yielding a titanium silylimide and a substituted arene. illinois.edu The proposed mechanism for denitrogenation involves a series of steps including a 1,3-hydrogen migration, an electrocyclic rearrangement, and a retrocycloaddition. illinois.edu
More recent studies with a trinuclear titanium polyhydride complex have shown that the denitrogenation of pyridines and quinolines can be more facile than the initial ring-opening step. nih.govresearchgate.net This suggests that the mechanism of HDN can be highly dependent on the nature of the metal complex involved.
Ring-contraction reactions of pyridines offer a synthetic route to smaller, nitrogen-containing rings like pyrrolidines. researchgate.netnih.gov Photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine (B122466) derivatives. The proposed mechanism proceeds through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to a vinylazomethine ylide. researchgate.netnih.gov The reaction of pyridine with excited nitrogen atoms can also lead to ring-contraction products through the formation of 7-membered ring structures that subsequently rearrange. nih.govchemrxiv.org
Intermediate Formation and Transformation Pathways
The reactions of this compound and related compounds proceed through a variety of reactive intermediates that dictate the final products. In the transition metal-catalyzed C-H functionalization of the phenyl ring, the formation of a cyclometalated intermediate is a key step. rsc.orgwikipedia.org For palladium-catalyzed reactions, a five-membered cyclopalladated complex is formed through the coordination of the pyridine nitrogen to the palladium center, followed by C-H activation at the ortho position of the phenyl ring. rsc.org This palladacycle is a crucial intermediate that can then undergo further reactions, such as oxidative addition, reductive elimination, or insertion, to yield the functionalized product. nih.gov
The catalytic cycle for palladium-catalyzed C-H functionalization can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov In the Pd(II)/Pd(0) pathway, the cyclopalladated intermediate undergoes a reductive process to release the product, and the resulting Pd(0) species is then reoxidized to Pd(II). nih.gov In the Pd(II)/Pd(IV) pathway, the palladacycle is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the C-X bond and release the product. nih.gov
In the denitrogenation of pyridines by titanium complexes, transient titanium alkylidyne species and metallaazabicycle intermediates are central to the reaction pathway. illinois.edu The formation of the titanium alkylidyne is often the rate-determining step, and its subsequent [2+2] cycloaddition with the pyridine C=N bond leads to the ring-opened metallaazabicycle. illinois.edu
The ring-contraction of pyridines can involve intermediates such as 2-silyl-1,2-dihydropyridines and vinylazomethine ylides in photo-promoted reactions. researchgate.netnih.gov In reactions with excited nitrogen atoms, bridged intermediates are formed initially, followed by the formation of 7-membered ring structures which then undergo further transformations. nih.gov
Table 4: Key Intermediates in the Reactions of Phenylpyridines and Related Heterocycles
| Reaction Type | Key Intermediate(s) | Description |
| C-H Functionalization | Metallacycle (e.g., Palladacycle) | Formed by chelation-assisted C-H activation, bringing the metal catalyst and substrate in close proximity. |
| Denitrogenation | Titanium alkylidyne, Metallaazabicycle | The alkylidyne reacts with the pyridine ring to form the ring-opened metallaazabicycle. |
| Ring Contraction | 2-Silyl-1,2-dihydropyridine, Vinylazomethine ylide | Formed in photo-promoted ring contraction reactions of pyridines. |
| Reaction with Excited N atoms | Bridged intermediates, 7-membered rings | Initial adducts that rearrange to ring-contracted or other products. |
Computational and Theoretical Studies of 5 Methyl 2 Phenylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to calculate the electronic structure and properties of molecules. Studies on 5-Methyl-2-phenylpyridine (B1294863) and its parent compound, 2-phenylpyridine (B120327), have utilized DFT to elucidate a range of molecular characteristics.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For bi-aryl systems like this compound, a key structural parameter is the dihedral angle (or twist angle) between the two aromatic rings.
Theoretical studies on the closely related 2-phenylpyridine show that the molecule is not planar in its ground state. nih.gov The structure exhibits a notable twist between the phenyl and pyridine (B92270) rings, with a calculated dihedral angle of approximately 21°. nih.govresearchgate.net This non-planar conformation arises from a balance between two opposing forces: the stabilizing effect of π-conjugation, which favors a coplanar arrangement, and the destabilizing steric and repulsive orbital interactions between ortho-hydrogens on the phenyl ring and the lone pair on the pyridine nitrogen, which favor a twisted structure. nih.gov The addition of a methyl group at the 5-position of the pyridine ring is not expected to significantly alter this fundamental geometry, as it is distant from the inter-ring linkage.
Table 1: Calculated Geometrical Parameters for Phenylpyridine Systems
| Parameter | Value (for 2-phenylpyridine) | Description |
|---|---|---|
| Phenyl-Pyridine Dihedral Angle | ~21° | The angle between the planes of the two aromatic rings. nih.gov |
Note: Data presented is based on DFT calculations for the parent compound 2-phenylpyridine, which serves as a close model for this compound.
The rotation around the single bond connecting the phenyl and pyridine rings is a key conformational dynamic. DFT calculations can map the potential energy surface for this rotation, revealing the energy barriers between different conformations. The torsional barrier is the energy required to rotate from the stable twisted conformation to a planar or perpendicular transition state.
For 2-phenylpyridine, the energy barrier to attain a coplanar structure is significantly smaller than that of biphenyl. researchgate.net This is attributed to the electronic nature of the pyridine ring and the compressibility of its nitrogen lone pair. researchgate.net Computational studies have estimated the rotational energy barrier in 2-phenylpyridine to be as low as 1.2-5 kcal/mol. researchgate.net This low barrier indicates that the molecule is relatively flexible and can sample a range of dihedral angles at room temperature. The methyl group in this compound is unlikely to introduce a significant change to this rotational barrier.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. irjweb.comscirp.org In molecules like this compound, the HOMO and LUMO are typically π-type orbitals distributed across both the phenyl and pyridine rings. DFT calculations are the standard method for computing the energies and visualizing the spatial distribution of these orbitals.
Table 2: Representative Frontier Molecular Orbital Properties
| Property | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability; higher energy indicates stronger nucleophilicity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability; lower energy indicates stronger electrophilicity. |
Note: Specific energy values depend on the level of theory and basis set used in the DFT calculation.
Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), provide essential data on the stability of a compound. These values can be determined experimentally through methods like combustion calorimetry and computationally using high-level DFT or other ab initio methods.
A combined experimental and computational study on the phenylpyridine isomers determined the gas-phase standard molar enthalpy of formation for 2-phenylpyridine to be 228.3 ± 5.8 kJ·mol⁻¹. umsl.eduresearchgate.net DFT calculations (using the B3LYP functional) provided estimates that were in good agreement with the experimental values. umsl.eduresearchgate.net The enthalpy of formation for this compound can be estimated by taking the value for 2-phenylpyridine and applying a correction for the substitution of a hydrogen atom with a methyl group on the pyridine ring.
Table 3: Enthalpy of Formation for Phenylpyridine Isomers
| Compound | ΔfH° (gas, 298.15 K) | Method |
|---|---|---|
| 2-Phenylpyridine | 228.3 ± 5.8 kJ·mol⁻¹ | Experimental (Combustion Calorimetry) researchgate.net |
| 3-Phenylpyridine | 240.9 ± 5.5 kJ·mol⁻¹ | Experimental (Combustion Calorimetry) researchgate.net |
DFT calculations are a powerful tool for predicting and interpreting various types of molecular spectra, which is invaluable for structure confirmation and analysis.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C and C=N ring stretching, and C-H bending. These predicted frequencies and their intensities help in the assignment of experimental IR and Raman spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹³C and ¹H) with good accuracy. acs.orgacs.org These calculations provide theoretical chemical shifts for each unique nucleus in the molecule, aiding in the assignment of complex experimental NMR spectra.
UV-Visible (UV-Vis) Spectroscopy: Electronic transitions, which are responsible for absorption in the UV-Vis region, can be predicted using Time-Dependent DFT (TD-DFT). scirp.org This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. The results allow for the prediction of the maximum absorption wavelength (λmax).
Table 4: Computational Methods for Spectroscopic Property Prediction
| Spectroscopy Type | Computational Method | Predicted Properties |
|---|---|---|
| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies (cm⁻¹), IR intensities |
| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | ¹³C and ¹H chemical shifts (ppm) |
Molecular Dynamics Simulations
While DFT calculations focus on the static, minimum-energy properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation models the movement of atoms and molecules based on a classical force field, providing insights into conformational changes, interactions with the environment (like solvents), and other time-dependent phenomena.
For this compound, an MD simulation could be used to explore the dynamics of the phenyl ring rotation in a solution. The simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), followed by an energy minimization step to remove unfavorable contacts. The system is then heated to a desired temperature and simulated for a period (from nanoseconds to microseconds), tracking the trajectory of each atom. Analysis of this trajectory can reveal the preferred range of dihedral angles, the frequency of rotation, and the influence of the solvent on the molecule's conformational flexibility. Although specific MD studies on this compound are not prominent in the literature, the methodology is well-established for studying the dynamics of similar small organic molecules.
Quantum Chemical Descriptors and Chemical Reactivity Indices
Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. By calculating quantum chemical descriptors, it is possible to predict the molecule's behavior in chemical reactions, its stability, and the active sites for electrophilic and nucleophilic attacks.
Detailed Research Findings
The reactivity of a chemical species can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its capacity to accept electrons. scirp.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. irjweb.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. scirp.org
From the energies of the HOMO and LUMO, several global chemical reactivity indices can be derived to quantify the molecule's reactive nature. These descriptors are calculated using the principles of conceptual DFT and provide a framework for understanding various aspects of chemical behavior. irjweb.comresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. irjweb.com
Electrophilicity Index (ω): Measures the energy stabilization when the molecule acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). irjweb.com
The following table summarizes these key quantum chemical descriptors and their significance in the context of chemical reactivity.
| Descriptor | Formula | Significance |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | 1 / η | Measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the electrophilic nature of the molecule. |
In addition to these global indices, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the this compound molecule. irjweb.com These functions help pinpoint which specific atoms are more susceptible to an electrophilic, nucleophilic, or radical attack, providing a more detailed picture of its chemical behavior. researchgate.net
Advanced Spectroscopic Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-2-phenylpyridine (B1294863), both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms and their electronic environments.
¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on both the pyridine (B92270) and phenyl rings.
Methyl Protons (-CH₃): A singlet peak is anticipated in the aliphatic region, typically around δ 2.3-2.5 ppm. This signal integrates to three protons.
Aromatic Protons (Pyridine Ring): The three protons on the substituted pyridine ring are expected to appear as distinct signals in the aromatic region (δ 7.0-8.7 ppm). The proton at position 6 (H-6), adjacent to the nitrogen, is typically the most deshielded and appears furthest downfield as a narrow signal. The proton at position 3 (H-3) would appear as a doublet, coupled to the proton at position 4 (H-4). The proton at H-4 would appear as a doublet of doublets, showing coupling to both H-3 and H-6.
Aromatic Protons (Phenyl Ring): The five protons of the phenyl group will also resonate in the aromatic region. They often appear as a complex multiplet, though the ortho-protons (H-2'/H-6') may be distinguishable from the meta- (H-3'/H-5') and para- (H-4') protons.
¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. This compound has 12 carbon atoms, but due to symmetry in the phenyl group, fewer than 12 signals may be observed depending on the rotational dynamics.
Methyl Carbon: A single peak in the high-field (aliphatic) region, typically around δ 18-22 ppm.
Aromatic Carbons: The remaining signals appear in the downfield aromatic region (δ 120-160 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-6) are the most deshielded within the pyridine ring. The carbon bearing the phenyl group (C-2) and the methyl group (C-5) are quaternary and would show lower intensity. The ipso-carbon of the phenyl ring (C-1') would also be a quaternary signal.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | Methyl (CH₃) | ~2.4 | Singlet (s) |
| Pyridine (H-3) | ~7.5 | Doublet (d) | |
| Pyridine (H-4) | ~7.6 | Doublet of Doublets (dd) | |
| Pyridine (H-6) | ~8.5 | Singlet or narrow Doublet (s/d) | |
| Phenyl (H-2', H-3', H-4', H-5', H-6') | ~7.3 - 7.9 | Multiplet (m) | |
| ¹³C NMR | Methyl (CH₃) | ~18 | Quartet (in ¹H-coupled) |
| Aromatic (C-3, C-4, C-2', C-3', C-4') | ~120 - 138 | Doublet (in ¹H-coupled) |
Infrared (IR) Spectroscopy (e.g., C-H out-of-plane deformation frequencies)
The IR spectrum of this compound is characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations of the methyl group appear as bands just below 3000 cm⁻¹.
C=C and C=N Stretching: Strong to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations from both the pyridine and phenyl rings.
C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ region.
C-H Out-of-Plane Deformation: These are strong bands in the "fingerprint region" between 900-650 cm⁻¹ and are highly diagnostic of the substitution pattern on the aromatic rings. For a 2,5-disubstituted pyridine ring and a monosubstituted phenyl ring, a complex pattern of strong bands is expected in this region. For pyridine derivatives, these vibrations typically appear in the 750–950 cm⁻¹ range sci-hub.box.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3010 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2870 | Aliphatic (Methyl) C-H Stretch | Medium-Weak |
| 1605 - 1570 | Aromatic Ring (C=C, C=N) Stretch | Strong-Medium |
| 1480 - 1440 | Aromatic Ring (C=C, C=N) Stretch | Strong-Medium |
| 950 - 750 | Aromatic C-H Out-of-Plane Bending | Strong |
Mass Spectrometry (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion. The calculated exact mass for the molecular formula of this compound, C₁₂H₁₁N, is 169.089149355 Da nih.gov. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would unequivocally establish the elemental formula.
Fragmentation Pattern Under electron ionization (EI), the molecular ion ([M]⁺˙) is expected to be the base peak or a very intense peak at a mass-to-charge ratio (m/z) of 169. The fragmentation of the isomeric compound 2-Methyl-5-phenylpyridine shows major fragments that are also anticipated for this compound nih.gov.
m/z 169 ([M]⁺˙): The molecular ion.
m/z 168 ([M-H]⁺): A very common and intense fragment for molecules with a methyl group on an aromatic ring, resulting from the loss of a hydrogen radical to form a stable benzyl-type or tropylium-type cation.
m/z 141: This fragment could arise from the loss of a neutral molecule of acetylene (C₂H₂) from the [M-H]⁺ ion.
m/z 115: Corresponds to the loss of acetylene from the m/z 141 fragment.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 169.0891 | [C₁₂H₁₁N]⁺˙ | Molecular Ion (Exact Mass) |
| 168 | [C₁₂H₁₀N]⁺ | Loss of H radical from methyl group |
| 141 | [C₁₀H₈N]⁺ | Loss of C₂H₂ from m/z 168 |
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. As a conjugated aromatic system, this compound is expected to exhibit strong absorption in the UV region. The spectrum is primarily characterized by intense bands resulting from π→π* electronic transitions within the delocalized system of the phenyl and pyridine rings biointerfaceresearch.comresearchgate.net.
For the parent compound, 2-phenylpyridine (B120327), characteristic absorption maxima are observed around 245 nm and 275 nm . The presence of the methyl group, an electron-donating auxochrome, is likely to cause a slight bathochromic (red) shift in these absorption bands.
Table 4: Expected UV-Visible Absorption Data for this compound
| Approximate λₘₐₓ (nm) | Solvent | Electronic Transition |
|---|---|---|
| ~250 | Ethanol/Hexane | π→π* |
Correlation of Experimental and Theoretical Spectroscopic Data
A powerful approach in modern structural elucidation is the correlation of experimentally obtained spectroscopic data with data generated from quantum chemical calculations. Density Functional Theory (DFT) is a widely used computational method for this purpose nih.govnih.gov.
While a specific DFT study for this compound was not identified in the surveyed literature, the established methodology for similar pyridine derivatives involves the following steps sci-hub.boxnih.gov:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is commonly done using a functional such as B3LYP with a basis set like 6-31G(d,p) or 6-311+G(d,p).
Frequency Calculations: Once the geometry is optimized, the vibrational frequencies (IR spectrum) are calculated. The calculated frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve the correlation with the experimental spectrum. This allows for a more confident assignment of each experimental absorption band to a specific vibrational mode.
NMR Shielding Calculations: The magnetic shielding tensors for each nucleus can be calculated, which are then converted into NMR chemical shifts (relative to a standard like Tetramethylsilane). These theoretical shifts typically show a strong linear correlation with experimental values, aiding in the unambiguous assignment of complex spectra.
Electronic Transition Calculations: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption maxima (λₘₐₓ) in the UV-Visible spectrum. This helps in assigning the observed bands to specific π→π* or n→π* transitions.
By comparing the theoretically predicted spectra with the experimental data from NMR, IR, and UV-Vis, a comprehensive and highly reliable structural confirmation of this compound can be achieved.
Applications of 5 Methyl 2 Phenylpyridine in Organic Synthesis and Catalysis
Ligand Design in Transition Metal Catalysis
The nitrogen atom of the pyridine (B92270) ring and the potential for C-H activation at the ortho-position of the phenyl ring make 2-phenylpyridine (B120327) derivatives, including 5-Methyl-2-phenylpyridine (B1294863), excellent candidates for ligand design in transition metal catalysis. The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the ligand, thereby modulating the catalytic activity and stability of the resulting metal complexes.
Palladium-Catalyzed Reactions (e.g., C-H functionalization)
Palladium-catalyzed C-H functionalization has become a powerful tool in organic synthesis, and 2-phenylpyridine derivatives are often employed as directing groups to facilitate these transformations at the ortho-position of the phenyl ring. nih.govrsc.org The nitrogen atom of the pyridine coordinates to the palladium center, bringing it in close proximity to the C-H bonds of the phenyl ring and enabling their activation. This directed C-H activation allows for the selective introduction of various functional groups.
Table 1: Examples of Palladium-Catalyzed C-H Functionalization of 2-Phenylpyridine Scaffolds
| Reaction Type | Catalyst | Reactant | Functional Group Introduced | Reference |
| Arylation | Pd(OAc)₂ | Arylating Agent | Aryl | nih.gov |
| Alkylation | Pd(OAc)₂ | Alkyl Iodide | Alkyl | rsc.org |
| Acylation | Pd(OAc)₂ | Aldehyde | Acyl | nih.gov |
This table is representative of reactions applicable to the 2-phenylpyridine scaffold and are expected to be similarly applicable to this compound.
Iridium Complexes in Organic Light-Emitting Diodes (OLEDs) and Photochemistry
Iridium(III) complexes featuring cyclometalated 2-phenylpyridine-type ligands are of significant interest due to their phosphorescent properties, which are highly valuable in the development of organic light-emitting diodes (OLEDs). researchgate.netnih.govrsc.orgmdpi.com The introduction of substituents on the phenylpyridine ligand, such as the methyl group in this compound, provides a means to tune the photophysical properties of the resulting iridium complexes.
The methyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. This, in turn, affects the emission color, quantum yield, and lifetime of the phosphorescence. Generally, electron-donating groups like methyl can raise the HOMO energy level, leading to a red-shift in the emission spectrum. The precise position of the substituent is crucial in determining the extent of this effect.
Research on iridium(III) complexes with various substituted phenylpyridines has shown that even subtle changes in the ligand structure can have a significant impact on the performance of OLED devices. researchgate.netnih.govrsc.orgmdpi.com For example, the synthesis of iridium(III) bis[2-phenylpyridinato-N,C2']-[1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dionate] and its application as a dopant in OLEDs has been reported to result in green-orange light emission. researchgate.net The use of this compound as a ligand would be expected to similarly influence the emission characteristics of the resulting iridium complex.
Table 2: Photophysical Properties of Representative Iridium(III) Phenylpyridine Complexes
| Complex | Emission Color | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Reference |
| Ir(ppy)₃ | Green | ~510 | ~1.0 | mdpi.com |
| (ppy)₂Ir(fmtdbm) | Yellow-Orange | 680 (in CHCl₃) | Not Reported | researchgate.net |
| [Ir(F₂ppy)₂(R-piphen)]⁺ | Yellow-Green | Not Specified | >60% (in CH₂Cl₂) | mdpi.com |
ppy = 2-phenylpyridine, fmtdbm = 1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dionate, F₂ppy = 2-(2',4'-difluorophenyl)pyridine, R-piphen = R-phenylimidazo[4,5-f]1,10-phenanthroline. This table illustrates the tunability of emission based on ligand substitution.
Platinum Complexes in Orthometalation Chemistry
Similar to palladium, platinum can also undergo orthometalation reactions with 2-phenylpyridine-type ligands to form stable cyclometalated complexes. acs.orgsemanticscholar.orgsemanticscholar.org These platinum(II) complexes have been investigated for their potential applications in various fields, including as phosphorescent emitters and in catalysis. The reaction of K₂[PtCl₄] with 2-phenylpyridine derivatives typically leads to the formation of ortho-platinated dimers, which can be further reacted to yield monomeric complexes with ancillary ligands. acs.orgsemanticscholar.orgsemanticscholar.org
The presence of a methyl group on the pyridine ring of this compound can influence the kinetics and thermodynamics of the orthometalation process. The electron-donating methyl group may facilitate the electrophilic attack of the platinum center on the phenyl C-H bond. The resulting platinum(II) complexes of this compound are expected to exhibit distinct spectroscopic and photophysical properties compared to their non-methylated counterparts. While specific studies on this compound in platinum orthometalation are not extensively detailed, the established reactivity of related ligands provides a strong foundation for its application in this area. acs.orgsemanticscholar.orgsemanticscholar.orgresearchgate.net
Precursor for Complex Heterocyclic Structures
This compound serves as a valuable starting material for the synthesis of more elaborate heterocyclic systems. Its synthesis can be achieved through the vapor-phase cyclization of acetophenone (B1666503), propionaldehyde (B47417), formaldehyde (B43269), and ammonia (B1221849) over zeolite catalysts. rsc.orgresearchgate.net This accessibility makes it an attractive building block for further chemical transformations.
The functional groups present in this compound, namely the pyridine and phenyl rings, can be subjected to various chemical modifications to construct fused heterocyclic systems. For instance, the derivatization of a related 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, which can be conceptually derived from a this compound scaffold, has been shown to lead to the synthesis of pyrido[2,3-d]pyrimidine and 1,8-naphthyridine derivatives. researchgate.net These transformations highlight the potential of the this compound core as a scaffold for generating a diverse range of complex nitrogen-containing heterocycles.
Role as a Building Block in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. The structural features of this compound make it a potential candidate for use as a building block in such reactions.
For example, a three-component reaction involving 2-phenylpyridine, methyl acrylate, and ethyl bromodifluoroacetate has been reported for the alkylation of alkenes, catalyzed by ruthenium(II) biscarboxylate. frontiersin.org This demonstrates the ability of the 2-phenylpyridine scaffold to participate in complex transformations. It is conceivable that this compound could be employed in similar MCRs. The methyl group could influence the steric and electronic environment of the reaction, potentially affecting the yield, selectivity, and scope of the transformation. The development of novel MCRs utilizing this compound could provide rapid access to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. frontiersin.org
Medicinal Chemistry and Pharmaceutical Relevance of 5 Methyl 2 Phenylpyridine Scaffolds
Pyridine (B92270) Derivatives as Pharmacophores in Drug Design
The pyridine ring is a fundamental heterocyclic structure that holds a prominent position in medicinal chemistry and drug design. It is a key component in numerous biologically active molecules and is recognized as the second most common nitrogen-containing heterocycle found in FDA-approved drugs. The diverse biological activities associated with pyridine derivatives include antituberculosis, antitumor, antiviral, anti-inflammatory, and antimicrobial effects. nih.gov
The utility of the pyridine scaffold lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors. The aromatic nature of the ring allows for favorable π-stacking interactions with aromatic amino acid residues in proteins.
The concept of a pharmacophore, which defines the essential spatial arrangement of features necessary for a molecule's biological activity, is central to understanding the importance of pyridine derivatives. nih.gov The pyridine ring often serves as a core scaffold onto which various functional groups can be strategically placed to create a specific pharmacophore that complements the binding site of a biological target. The incorporation of substituents, such as the methyl and phenyl groups in 5-methyl-2-phenylpyridine (B1294863), allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile.
The "magic methyl effect" is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group to a bioactive molecule can significantly enhance its therapeutic properties by improving solubility, metabolic stability, or binding affinity. acs.org In the context of this compound, the methyl group can influence the molecule's conformation and interactions with its target, potentially leading to improved pharmacological outcomes.
Design and Synthesis of Biologically Active Derivatives
The design and synthesis of biologically active derivatives based on the this compound scaffold are driven by the goal of creating novel therapeutic agents with improved efficacy and target specificity. A common strategy involves the chemical modification of the core structure to explore the structure-activity relationships and optimize biological activity.
For instance, a series of novel 5-methyl-2-phenylphenanthridium derivatives were designed and synthesized through structural simplification of the natural product sanguinarine. This approach aimed to retain the key pharmacophoric elements responsible for antibacterial activity while improving the drug-like properties of the parent compound.
The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones begins with the formation of unsymmetrical 5-nitropyridines. The ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid is then converted to the corresponding hydrazide, which is subsequently condensed with various aldehydes to introduce diverse pharmacophoric groups. mdpi.com
Another synthetic approach involves the reaction of benzylideneacetone with 4-amino-5H-thiazol-2-one in glacial acetic acid to produce 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. This method allows for the fusion of a thiazole ring with the pyridine core, leading to a new class of condensed heterocyclic compounds with potential biological activities. mdpi.com
The synthesis of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides involves the reaction of ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with various anilines. This reaction creates a series of derivatives with substitutions on the N-phenyl ring, allowing for the investigation of their effects on anticancer activity. mdpi.com
Exploration of Biological Activities (e.g., insecticidal, antibacterial, anticancer)
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic and agrochemical agents.
Insecticidal Activity against Specific Pests (e.g., Mythimna separata)
While specific studies on this compound derivatives are emerging, research on closely related 2-phenylpyridine (B120327) derivatives has shown significant insecticidal activity. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and evaluated for their insecticidal properties against several pests, including the oriental armyworm (Mythimna separata). Several of these compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.gov This suggests that the 2-phenylpyridine scaffold is a promising lead for the development of new insecticides. Further investigation into the impact of a methyl group at the 5-position of the pyridine ring could lead to the discovery of even more potent and selective insecticidal agents.
Antibacterial Activity (e.g., FtsZ inhibitors)
A significant area of research for this compound derivatives is in the development of novel antibacterial agents, particularly those targeting the bacterial cell division protein FtsZ. FtsZ is an essential and highly conserved protein in most bacteria, making it an attractive target for broad-spectrum antibiotics.
A novel series of 5-methyl-2-phenylphenanthridium derivatives have been identified as potent FtsZ-targeting antibacterial agents. These compounds displayed outstanding activity against a range of antibiotic-sensitive and -resistant bacterial strains. Specific derivatives, such as compounds 7l, 7m, and 7n from the study, were particularly effective against five sensitive strains (with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 2 µg/mL) and three resistant strains (MICs of 0.25 to 4 µg/mL). Kinetic studies revealed that compound 7l had a strong bactericidal effect on Staphylococcus aureus. Morphological and FtsZ polymerization assays confirmed that these compounds inhibit bacterial proliferation by interfering with the function of FtsZ.
The following table summarizes the antibacterial activity of selected 5-methyl-2-phenylphenanthridium derivatives.
| Compound | R | MIC (µg/mL) vs. S. aureus ATCC25923 | MIC (µg/mL) vs. MRSA ATCC43300 |
| 7l | 4-Methyl | 0.25 | 0.5 |
| 7m | 4-Ethyl | 0.25 | 0.5 |
| 7n | 4-Propyl | 0.125 | 0.25 |
Data sourced from a study on novel 5-methyl-2-phenylphenanthridium derivatives as FtsZ-targeting antibacterial agents.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For this compound derivatives, SAR studies have provided valuable insights into the key structural features required for their biological effects.
In the case of the 5-methyl-2-phenylphenanthridium derivatives targeting FtsZ, SAR analysis revealed that substitutions at the 4-position of the phenanthridium core played a significant role in their antibacterial potency. It was observed that the introduction of a methyl group at this position led to a series of compounds with promising activity. This suggests that the 4-methyl-substituted 5-methyl-2-phenylphenanthridium scaffold is a key area for further investigation in the development of FtsZ-targeting antibacterial agents.
For a series of pyridine derivatives, it was found that the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups enhanced their antiproliferative activity against cancer cell lines. Conversely, the presence of halogen atoms or bulky groups tended to decrease the anticancer activity. nih.gov
Computational Drug Design and Molecular Docking Studies for Pyridine-Based Compounds
Computational methods, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), are powerful tools in modern drug discovery that can predict the binding of a ligand to a receptor and guide the design of new drug candidates.
Molecular docking studies have been employed to understand the binding interactions of pyridine-based compounds with their biological targets. For instance, in a study of 2-amino-5-methylpyridine, molecular docking was used to analyze its binding mode with rigid protein receptors. The results indicated a binding energy of -3.32 kcal/mol, providing insights into the potential interactions at a molecular level. researchgate.net Such studies help in visualizing the binding pose and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for the molecule's activity.
Furthermore, computational analyses can predict the pharmacokinetic properties of drug candidates. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for compounds like 2-bromo-5-methylpyridine have been used to assess their drug-likeness. niscpr.res.in These in silico tools help in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Future Directions and Emerging Research Avenues
Novel Synthetic Pathways for Enhanced Selectivity and Sustainability
The development of environmentally friendly and highly selective synthetic methods is a primary focus in modern chemistry. For 5-methyl-2-phenylpyridine (B1294863), research is moving beyond traditional multi-step processes that often result in significant waste.
A notable advancement is the vapor-phase cyclization of carbonyl compounds—specifically acetophenone (B1666503), propionaldehyde (B47417), and formaldehyde (B43269)—with ammonia (B1221849) over zeolite catalysts. rsc.orgrsc.org This method represents a "green chemistry" approach, utilizing inexpensive substrates and a reusable catalyst to produce this compound in a single step. rsc.org Studies have investigated the efficacy of various zeolites, such as HZSM-5, Hβ, and HY, with findings indicating that catalytic activity is influenced by the zeolite's pore size. rsc.org The highest yield was achieved using a CoHY zeolite catalyst. rsc.org
Continuous flow synthesis is another promising avenue, offering improved safety, reduced reaction times, and minimized waste compared to conventional batch processes. nih.gov This technique has been successfully used for the α-methylation of pyridines and holds potential for the streamlined production of this compound. nih.gov
Table 1: Comparison of Catalysts in Vapor-Phase Synthesis of this compound
| Catalyst | Acetophenone Conversion (%) | This compound Yield (%) |
|---|---|---|
| HZSM-5 | 85.0 | 23.6 |
| Hβ | 87.0 | 29.1 |
| HY | 99.8 | 37.9 |
| SiO₂-Al₂O₃ | 96.4 | 25.4 |
Data sourced from a study on the vapor-phase cyclization reaction at 400 °C. rsc.org
Advanced Spectroscopic Techniques for Deeper Structural Insights
A thorough understanding of the molecular structure of this compound and its derivatives is crucial for predicting their properties and reactivity. While standard techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide foundational data, researchers are increasingly employing more advanced methods for deeper insights. nih.govrsc.org
High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), allows for precise mass measurements to confirm molecular formulas and study fragmentation patterns, which can reveal structural connectivity. mdpi.com For solid-state analysis, single-crystal X-ray diffraction is an invaluable tool for determining the precise three-dimensional arrangement of atoms and understanding intermolecular interactions. researchgate.net
Furthermore, fluorescence spectroscopy is being used to investigate the optical properties of pyridine (B92270) derivatives. researchgate.net The emission spectra can be sensitive to the compound's environment and substituents, providing information on its electronic structure and potential applications in materials science. researchgate.net In-situ Fourier-transform infrared (FTIR) spectroscopy is also being applied to study the interaction of pyridine compounds with catalyst surfaces, offering real-time insights into reaction mechanisms. acs.org
Further Exploration of Catalytic Applications and Ligand Modifications
Phenylpyridine compounds, including this compound, are widely recognized for their utility as ligands in coordination chemistry and catalysis. rsc.orgcymitquimica.com The nitrogen atom of the pyridine ring and the ortho-carbon of the phenyl ring can coordinate to a metal center, forming stable cyclometalated complexes. This structural motif is central to their application in catalysis.
Palladium-catalyzed C-H activation is a significant area where 2-phenylpyridine (B120327) derivatives serve as key substrates and directing groups. wikipedia.orgnih.gov The mechanism often involves the formation of a five-membered palladacycle intermediate, which then facilitates the functionalization of the phenyl ring. nih.gov
Future research is focused on modifying the phenylpyridine ligand to fine-tune the catalytic properties of the resulting metal complexes. Introducing or altering substituents on either the phenyl or pyridine ring can influence the electronic and steric characteristics of the complex, thereby enhancing its reactivity, selectivity, and stability. chemscene.com These modified ligands are being explored for applications in organic light-emitting diodes (OLEDs), photocatalysis, and the synthesis of functional coordination polymers. chemscene.com
Development of Next-Generation Therapeutic Agents Based on Pyridine Scaffolds
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. rsc.orgtandfonline.com Its presence can enhance a molecule's polarity, solubility, and ability to interact with biological targets. enpress-publisher.com Consequently, pyridine derivatives are a major focus in the search for new therapeutic agents to treat a wide range of diseases. researchgate.netdovepress.comnih.gov
Research has demonstrated the potential of pyridine-based compounds as anticancer agents. ijsat.org These molecules can be designed to inhibit specific enzymes or pathways critical for tumor growth, such as VEGFR-2, which is involved in angiogenesis. ijsat.org Metal complexation of pyridine derivatives has also emerged as a strategy to enhance their therapeutic efficacy, improving stability and bioavailability. researchgate.netbenthamscience.com
The versatility of the pyridine scaffold allows for extensive structural modifications to optimize pharmacological activity and selectivity. dovepress.com Phenylpyridine moieties, for instance, have been incorporated into pyrazole (B372694) derivatives to create compounds with herbicidal activity, showcasing their relevance beyond human medicine. nih.gov The ongoing development in this field is expected to yield a new generation of drugs and agrochemicals with improved potency and targeted action. tandfonline.com
Table 2: Examples of Marketed Drugs Containing a Pyridine Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Abiraterone | Prostate Cancer |
| Isoniazid | Tuberculosis |
| Piroxicam | Arthritis |
| Omeprazole | Ulcers |
| Delavirdine | HIV/AIDS |
This table highlights the diverse applications of the pyridine core in medicine. dovepress.com
Integration of Machine Learning and AI in Chemical Research of Pyridine Derivatives
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and optimizing processes. mdpi.com These computational tools are being applied to nearly every aspect of pyridine derivative research, from predicting reaction outcomes to designing novel materials.
In synthetic chemistry, ML algorithms can analyze vast datasets of chemical reactions to predict the most efficient pathways for synthesizing target molecules like this compound. jetir.org This approach can significantly reduce the time and resources spent on experimental trial and error. A machine learning-assisted material genome approach has already been used to design novel pyridine-based polymers, accurately predicting their adsorption capacities for specific applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 5-methyl-2-phenylpyridine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cross-coupling reactions. For example, adapting the synthesis of 2-phenylpyridine derivatives (e.g., via Suzuki-Miyaura coupling), where a halogenated pyridine (e.g., 5-methyl-2-bromopyridine) reacts with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water (4:1) at 80–100°C . Optimization includes:
- Catalyst loading : 1–5 mol% to balance cost and efficiency.
- Purification : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) or recrystallization from ethanol.
Note: Organometallic routes (e.g., using phenyllithium) may require inert conditions (argon/nitrogen) and low temperatures (−78°C) to avoid side reactions .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect aromatic protons in δ 7.2–8.5 ppm (pyridine and phenyl rings). The methyl group at C5 appears as a singlet near δ 2.5 ppm.
- ¹³C NMR : Pyridine carbons (C2, C3, C4, C5, C6) resonate between δ 120–150 ppm, with the methyl carbon at δ 20–25 ppm.
- Mass Spectrometry (MS) : Look for molecular ion peak [M⁺] at m/z 169 (C₁₂H₁₁N).
- X-ray Diffraction (XRD) : For single-crystal analysis, slow evaporation of a dichloromethane/hexane solution yields crystals suitable for confirming bond angles and packing .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation (acute toxicity Category 4; may cause respiratory irritation) .
- First Aid :
- Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye exposure : Rinse with water for 10–15 minutes; remove contact lenses if present .
- Storage : Keep in a tightly sealed container away from strong acids/bases (incompatible) at room temperature .
Advanced Research Questions
Q. How can this compound act as a ligand in transition-metal complexes, and what analytical techniques validate coordination?
- Methodological Answer :
- Coordination Chemistry : The pyridine nitrogen donates electrons to metal centers (e.g., Cu(II), Fe(III)). To synthesize a complex:
- React this compound (1.2 equiv) with metal salts (e.g., CuCl₂) in ethanol under reflux (4–6 hours). Filter precipitated complexes and dry under vacuum .
- Validation Techniques :
- EPR Spectroscopy : Detects unpaired electrons in paramagnetic complexes (e.g., Cu(II) with g~2.1).
- Magnetic Susceptibility : Measures via SQUID magnetometry (e.g., μₑff ~1.73 BM for mononuclear Cu(II)) .
- FT-IR : Shifts in pyridine ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) confirm coordination .
Q. What computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use software (e.g., Gaussian 16) with B3LYP/6-311+G(d,p) basis set to calculate:
- HOMO-LUMO gaps : Indicates electrophilicity (e.g., lower gaps correlate with higher reactivity).
- Mulliken Charges : Identifies electron-rich sites (e.g., pyridine N) for nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to study stability and aggregation behavior.
Q. How can researchers resolve analytical challenges in detecting trace impurities or isomers in this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) :
- Column : C18 reverse-phase (e.g., 5 μm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) at 1 mL/min. Detect UV absorbance at 254 nm.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Program temperature from 50°C (hold 2 min) to 280°C (10°C/min) .
- Chiral Separation : For enantiomers, employ a Chiralpak IA column with hexane/isopropanol (90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
